molecular formula C15H25N3O3 B2702669 tert-Butyl 3-(hydroxymethyl)-2-isopropyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate CAS No. 1823389-31-6

tert-Butyl 3-(hydroxymethyl)-2-isopropyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate

Cat. No. B2702669
M. Wt: 295.383
InChI Key: RKQVDUMYJJNHBF-UHFFFAOYSA-N
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Description

This compound is a pyrazolopyridine derivative. Pyrazolopyridines are a class of compounds that contain a pyrazole ring fused to a pyridine ring. The pyrazole ring is a five-membered aromatic heterocycle with two nitrogen atoms while the pyridine ring is a six-membered aromatic heterocycle with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused pyrazole and pyridine rings, along with the various substituents. The tert-butyl, hydroxymethyl, and isopropyl groups would all contribute to the overall structure and properties of the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the heterocyclic rings and the various substituents. The nitrogen atoms in the rings could potentially act as nucleophiles in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the heterocyclic rings and the various substituents would likely impact properties such as solubility, melting point, and stability .

Scientific Research Applications

Synthesis and Reaction Media

The synthesis of pyrazole derivatives, including structures similar to tert-Butyl 3-(hydroxymethyl)-2-isopropyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate, involves exploring regioselectivity and reaction media to optimize yields and selectivity. For instance, Martins et al. (2012) demonstrated the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles with varying regioselectivity depending on the reaction media used, highlighting the importance of choosing appropriate solvents and conditions for specific substitution patterns (Martins et al., 2012).

Metabolic Pathways

Understanding the metabolic pathways of chemical compounds with tert-butyl groups, such as tert-Butyl 3-(hydroxymethyl)-2-isopropyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate, is crucial for their application in medicinal chemistry. Prakash et al. (2008) investigated the CYP2C8- and CYP3A-mediated C-demethylation of a compound containing tert-butyl groups, providing insights into its metabolic stability and potential interactions with biological systems (Prakash et al., 2008).

Ligand Design and Catalysis

Compounds with pyrazolo and pyridine rings, similar to tert-Butyl 3-(hydroxymethyl)-2-isopropyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate, are of interest in the design of ligands for metal complexes. These complexes have applications in catalysis, as demonstrated by Choroba et al. (2019), who synthesized copper(ii) complexes with terpyridine analogues and studied their antiproliferative and catalytic activities (Choroba et al., 2019).

Future Directions

The study of pyrazolopyridine derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research could explore the synthesis of this compound and its potential biological activity .

properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-2-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3/c1-10(2)18-13(9-19)11-6-7-17(8-12(11)16-18)14(20)21-15(3,4)5/h10,19H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQVDUMYJJNHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C2CCN(CC2=N1)C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(hydroxymethyl)-2-isopropyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate

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